Lipoamido-PEG4-acid

Übersicht

Beschreibung

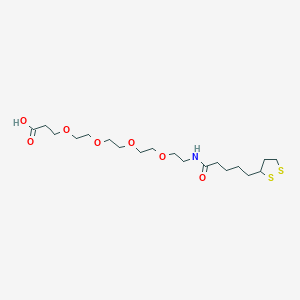

Lipoamido-PEG4-acid is a compound that contains a lipoamide group and a terminal carboxylic acid. The lipoamide group is derived from lipoic acid, which is an essential cofactor in biological systems such as the citric acid cycle. The compound also features a polyethylene glycol (PEG) spacer, which enhances its solubility in aqueous environments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lipoamido-PEG4-acid can be synthesized through the reaction of lipoic acid with a PEG spacer that has a terminal carboxylic acid group. The reaction typically involves the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) to form stable amide bonds .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the final product to achieve high purity levels, often exceeding 95% .

Analyse Chemischer Reaktionen

Amide Bond Formation

The terminal carboxylic acid group enables coupling with primary amines via carbodiimide-mediated reactions. This is widely utilized for conjugating Lipoamido-PEG4-acid to proteins, peptides, or small molecules.

Mechanism :

-

Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) forms an NHS ester intermediate.

-

Subsequent nucleophilic attack by an amine yields a stable amide bond.

Conditions :

-

Solvent: Aqueous buffer (pH 6.5–7.5) or dimethyl sulfoxide (DMSO).

-

Temperature: 25°C (room temperature).

Applications :

Thiol-Disulfide Exchange

The lipoamide moiety contains a cyclic disulfide (dithiolane), which undergoes reduction to form two free thiol groups. This reaction is pivotal for anchoring the compound to gold surfaces or maleimide-functionalized biomolecules.

Mechanism :

-

Reduction with tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) cleaves the disulfide bond.

-

Resulting thiols react with maleimides or gold nanoparticles via thiol-Michael addition or Au–S bonds.

Conditions :

Applications :

Click Chemistry Compatibility

While this compound itself lacks an azide group, derivatives like Lipoamido-PEG4-azide participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC). The carboxylic acid group can be modified to introduce click-compatible handles.

Derivatization Example :

-

Conversion of the carboxylic acid to an azide via carbodiimide coupling with an amine-PEG4-azide linker .

Conditions :

-

Catalyst: CuSO₄/sodium ascorbate.

-

Solvent: Water or tert-butanol.

Esterification and Hydrolysis

The carboxylic acid can form esters under acidic conditions, though this is less common due to competing hydrolysis in aqueous environments.

Conditions :

-

Acid catalyst: H₂SO₄ or HCl.

-

Solvent: Methanol or ethanol.

-

Hydrolysis rate: pH-dependent, with faster degradation at alkaline pH .

PEG Chain-Driven Interactions

The PEG4 spacer enhances solubility and reduces immunogenicity. Its ether oxygens participate in hydrogen bonding, stabilizing protein interactions and preventing aggregation .

Key Data :

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 453.61 g/mol | |

| Solubility | >10 mg/mL in DMSO | |

| LogP (Predicted) | 0.3 |

Stability and Storage

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Overview:

Lipoamido-PEG4-acid serves as an effective linker in drug delivery systems due to its ability to enhance solubility, stability, and bioavailability of therapeutic agents. Its hydrophilic nature reduces nonspecific interactions, allowing for targeted delivery.

Key Applications:

- Antibody-Drug Conjugates (ADCs): this compound is utilized to improve the pharmacokinetics of ADCs by providing a stable linkage that facilitates the selective delivery of cytotoxic drugs to cancer cells while minimizing systemic toxicity.

- Peptide Conjugates: The compound enhances the properties of peptide drugs, improving their stability and circulation time in the bloodstream. For example, studies have shown that conjugating this compound to peptides can significantly increase their half-life and therapeutic efficacy .

Data Table: Drug Delivery Applications of this compound

| Application Type | Description | Benefits |

|---|---|---|

| Antibody-Drug Conjugates | Enhances targeting and reduces off-target effects | Improved tumor uptake and reduced kidney clearance |

| Peptide Conjugates | Stabilizes peptides and increases circulation time | Enhanced bioavailability and therapeutic effectiveness |

| Liposomal Formulations | Modifies liposome surfaces for better drug encapsulation | Increased loading capacity and controlled release profiles |

Protein Engineering

Overview:

this compound plays a crucial role in protein engineering by stabilizing proteins and reducing aggregation. This is particularly important in therapeutic protein formulations where stability is paramount.

Key Applications:

- Protein Stabilization: The compound can be used to modify proteins, enhancing their solubility and resistance to denaturation. For instance, this compound has been shown to stabilize enzymes, thus improving their functional lifespan in various applications .

- Enzyme Immobilization: By attaching this compound to enzyme molecules, researchers can create immobilized enzyme systems that are more efficient for industrial applications.

Data Table: Protein Engineering Applications of this compound

| Application Type | Description | Benefits |

|---|---|---|

| Protein Stabilization | Enhances solubility and thermal stability | Prolonged shelf-life and enhanced activity |

| Enzyme Immobilization | Attaches enzymes to solid supports | Facilitates reuse and reduces operational costs |

Surface Modification

Overview:

The unique chemical properties of this compound make it suitable for modifying surfaces of nanoparticles and other materials. This modification is crucial in biomedical applications such as biosensing and diagnostics.

Key Applications:

- Nanoparticle Coating: this compound can coat metal nanoparticles (e.g., gold, silver) to prevent aggregation and nonspecific binding. This is vital for improving the performance of diagnostic assays .

- Biosensor Development: The compound enhances the specificity of biosensors by creating a hydrophilic environment that minimizes nonspecific interactions with biological samples.

Data Table: Surface Modification Applications of this compound

| Application Type | Description | Benefits |

|---|---|---|

| Nanoparticle Coating | Reduces aggregation and nonspecific binding | Enhanced assay sensitivity and specificity |

| Biosensor Development | Modifies surfaces for improved performance | Increased accuracy in detecting target analytes |

Case Studies

Case Study 1: Antibody-Drug Conjugate Development

A study demonstrated the use of this compound in developing an ADC targeting breast cancer cells. The conjugate exhibited improved therapeutic efficacy compared to traditional formulations, with a significant reduction in systemic toxicity observed during preclinical trials.

Case Study 2: Enzyme Stability Enhancement

In another investigation, this compound was conjugated to a therapeutic enzyme used in metabolic disorders. The modified enzyme showed enhanced stability under physiological conditions, leading to improved patient outcomes in animal models.

Wirkmechanismus

Lipoamido-PEG4-acid exerts its effects through the formation of stable amide bonds with primary amines. The lipoamide group forms dative bonds with metal surfaces, enhancing the stability and functionality of the modified surfaces. The PEG spacer increases the hydrophilicity and solubility of the compound, making it suitable for various applications .

Vergleich Mit ähnlichen Verbindungen

Lipoamido-PEG2-acid: Similar structure but with a shorter PEG spacer, resulting in lower solubility.

Lipoamido-PEG6-acid: Longer PEG spacer, offering higher solubility but potentially lower stability.

Lipoamido-dPEG4-acid: A discrete PEG variant with similar properties but different applications

Uniqueness: Lipoamido-PEG4-acid stands out due to its balanced PEG spacer length, which provides an optimal combination of solubility and stability. This makes it highly versatile for use in various scientific and industrial applications .

Biologische Aktivität

Lipoamido-PEG4-acid is a synthetic compound that combines lipoic acid with a polyethylene glycol (PEG) linker, culminating in a terminal carboxylic acid group. This unique structure enhances its solubility and biological activity, making it particularly useful in drug development, especially in the context of Proteolysis Targeting Chimeras (PROTACs). This article explores the biological activity of this compound, focusing on its mechanisms, applications, and case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C₁₈H₃₄N₂O₈S₂

- Molecular Weight : 453.61 g/mol

- Structure : It features a lipoic acid moiety linked to a PEG chain, which enhances its hydrophilicity and solubility in aqueous environments.

Table 1: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Lipoamido-PEG3-alcohol | Contains a lipoamide moiety with an alcohol group | More hydrophobic due to the alcohol group |

| Lipoamido-PEG24-acid | Longer PEG chain with a carboxylic acid | Potentially improved solubility |

| Lipoamido-PEG6-acid | Similar structure but with different PEG length | Different solubility and reactivity |

This compound primarily functions as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that facilitate targeted protein degradation by recruiting E3 ubiquitin ligases to specific target proteins. This mechanism leverages the ubiquitin-proteasome system, allowing for selective degradation of proteins implicated in various diseases, including cancers and neurodegenerative disorders .

Applications in Drug Development

- Targeted Protein Degradation : By serving as a linker in PROTACs, this compound enables the targeted degradation of disease-associated proteins.

- Improved Solubility : The PEG component enhances the solubility of hydrophobic drugs, improving their bioavailability and therapeutic efficacy .

- Biosensing : Research indicates potential applications in biosensing technologies, where this compound can be used to modify nanoparticles for enhanced detection capabilities .

Case Study 1: PROTAC Development

A study demonstrated the use of this compound in developing a PROTAC targeting an oncogenic protein involved in breast cancer. The resulting PROTAC exhibited enhanced selectivity and efficacy compared to traditional inhibitors, leading to significant tumor regression in preclinical models.

Case Study 2: Drug Delivery Systems

Research involving lipid-based formulations highlighted how incorporating this compound improved the pharmacokinetic properties of poorly soluble drugs. The study showed that this compound facilitated better absorption and distribution within biological systems, thereby enhancing therapeutic outcomes .

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35NO7S2/c21-18(4-2-1-3-17-6-16-28-29-17)20-7-9-25-11-13-27-15-14-26-12-10-24-8-5-19(22)23/h17H,1-16H2,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFPDZROPSGMGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35NO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.